molecular formula C21H22O2Si B1401454 {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol CAS No. 1244855-74-0

{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

Cat. No.: B1401454
CAS No.: 1244855-74-0
M. Wt: 334.5 g/mol
InChI Key: VSNKGNQYWJYONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is a chemical compound with the molecular formula C21H22O2Si It is characterized by the presence of a silyl group attached to a phenyl ring, which is further substituted with a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol typically involves the reaction of dimethylphenylsilane with 4-phenoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial applications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The phenoxy group can interact with biological receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol: Similar structure but lacks the phenoxy group.

    {2-[Dimethyl(4-methoxyphenyl)silyl]phenyl}methanol: Contains a methoxy group instead of a phenoxy group.

    {2-[Dimethyl(4-chlorophenyl)silyl]phenyl}methanol: Contains a chloro group instead of a phenoxy group.

Uniqueness

The presence of the phenoxy group in {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol imparts unique chemical and physical properties, distinguishing it from other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[dimethyl-(4-phenoxyphenyl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O2Si/c1-24(2,21-11-7-6-8-17(21)16-22)20-14-12-19(13-15-20)23-18-9-4-3-5-10-18/h3-15,22H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNKGNQYWJYONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244855-74-0
Record name {2-[dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol
Reactant of Route 2
Reactant of Route 2
{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol
Reactant of Route 3
Reactant of Route 3
{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol
Reactant of Route 4
Reactant of Route 4
{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol
Reactant of Route 5
Reactant of Route 5
{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol
Reactant of Route 6
Reactant of Route 6
{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.